![molecular formula C16H16O3 B2955572 (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol CAS No. 1675205-18-1](/img/structure/B2955572.png)

(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

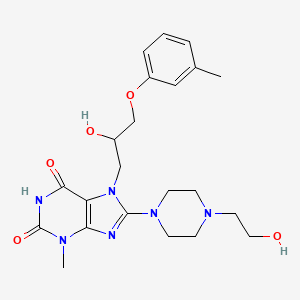

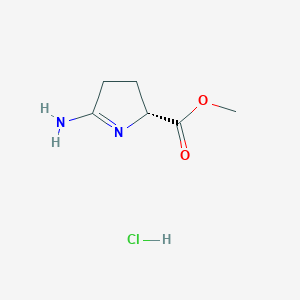

“(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol” is a chemical compound. It is a liquid at room temperature and has a molecular weight of 166.18 . The compound is stored in a dry, sealed environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure to the 2,3-dihydronaphtho [2,3- b ] [1,4]dioxine-2-carbaldehyde, aiming at obtaining the corresponding epoxide . Another study reported a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis

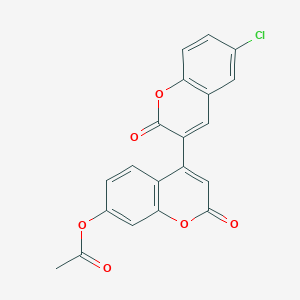

The structure of a similar compound, 3- (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P 2 1 /c with specific cell parameters .Chemical Reactions Analysis

The Johnson–Corey–Chaykovsky reaction is an important tool in organic chemistry to convert alkenes, imines, and aldehydes or ketones to cyclopropanes, aziridines, and epoxides, respectively . This reaction was used in the synthesis of a similar compound .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (IR, NMR, MS) may need to be determined experimentally or found in more specialized databases.Aplicaciones Científicas De Investigación

Immunomodulators

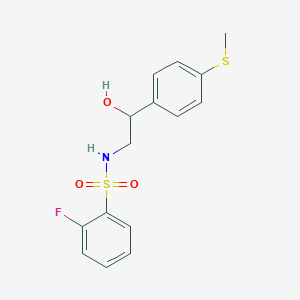

The compound is mentioned in the context of immunomodulation, indicating its potential use in regulating or normalizing the immune system. This could have applications in treating autoimmune diseases or enhancing immune responses against pathogens .

Asymmetric Synthesis

It has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation, which is a key step in producing enantioselective compounds. Such compounds are crucial in pharmaceuticals, where the orientation of molecules can affect drug efficacy .

Structural Characterization

The compound has been structurally characterized using NMR, mass spectrometry, and X-ray crystallography. This suggests its use in material sciences for understanding molecular structures and properties .

Urease Inhibition

A derivative of this compound has been synthesized and used to create a copper (II) complex with demonstrated urease inhibitory activity. This could be applied in the development of treatments for diseases caused by urease-producing bacteria .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules .

Mode of Action

A compound with a similar structure was found to undergo a reaction involving the opening of the dioxane ring soon after the nucleophilic attack of the ylide to the carbonyl function . This leads to the transfer of the negative charge and the achievement of the phenolate function .

Biochemical Pathways

Similar compounds have been associated with the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .

Pharmacokinetics

It is known that the compound has a molecular weight of 16618 , which could influence its pharmacokinetic properties.

Result of Action

Similar compounds have been associated with the suppression of hydrogen peroxide-induced apoptosis and the attenuation of activated caspase signaling .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

The unexpected formation of a similar compound during the Johnson–Corey–Chaykovsky procedure could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes, which could be further derivatized . This could open up new avenues for the synthesis of novel compounds and potential applications in various fields.

Propiedades

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-13(10-17)3-2-4-14(11)12-5-6-15-16(9-12)19-8-7-18-15/h2-6,9,17H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMPKFGOKPZWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)